molecular formula C15H17NO3S B13488548 Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate

Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate

Cat. No.: B13488548
M. Wt: 291.4 g/mol
InChI Key: RUHWEQPOGOCGKQ-UHFFFAOYSA-N
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Description

Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate is an organic compound that features a phenylmethyl group, a hydroxy group, and a thienylmethyl group attached to an ethylcarbamate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate typically involves the reaction of phenylmethyl chloroformate with 2-hydroxy-1-(2-thienylmethyl)ethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylmethyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Regeneration of the hydroxy group.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the thienylmethyl group can interact with hydrophobic pockets. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate can be compared with other similar compounds, such as:

    Phenylmethyl carbamate: Lacks the hydroxy and thienylmethyl groups, resulting in different chemical properties and biological activities.

    2-Hydroxyethyl carbamate: Lacks the phenylmethyl and thienylmethyl groups, leading to different reactivity and applications.

    Thienylmethyl carbamate:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C15H17NO3S

Molecular Weight

291.4 g/mol

IUPAC Name

benzyl N-(1-hydroxy-3-thiophen-2-ylpropan-2-yl)carbamate

InChI

InChI=1S/C15H17NO3S/c17-10-13(9-14-7-4-8-20-14)16-15(18)19-11-12-5-2-1-3-6-12/h1-8,13,17H,9-11H2,(H,16,18)

InChI Key

RUHWEQPOGOCGKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CS2)CO

Origin of Product

United States

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